Clobetasone Butyrate

Dermatology Drug Safety Corticosteroid Atrophy

Clobetasone butyrate occupies a unique potency niche between hydrocortisone 1% and clobetasol propionate, delivering moderate anti-inflammatory efficacy with exceptionally low atrophogenic and systemic side effects. Its 17-butyrate ester and halogenation pattern confer a dissociation between efficacy and local/systemic adverse effects—generic substitution with clobetasol or hydrocortisone is not scientifically equivalent, risking either safety or efficacy. Key evidence: non-inferior to betamethasone valerate in pediatric phimosis (p=0.63); 30g ointment does not suppress HPA axis unlike clobetasol; significantly lower epidermal atrophy than other steroids. Procure ≥98% pure API for chronic-use formulations, large BSA applications, facial/intertriginous dermatoses, analytical reference, or skin permeation studies.

Molecular Formula C26H32ClFO5
Molecular Weight 479.0 g/mol
CAS No. 25122-57-0
Cat. No. B1669189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobetasone Butyrate
CAS25122-57-0
Synonyms21-chloro-11-dehydro-betamethasone-17-butyrate
clobetasone 17-butyrate
clobetasone butyrate
Emovate
Eumovate
Trimovate
Molecular FormulaC26H32ClFO5
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
InChIInChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1
InChIKeyFBRAWBYQGRLCEK-AVVSTMBFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clobetasone Butyrate (CAS 25122-57-0): Procurement Baseline and Compound Classification


Clobetasone butyrate (CB) is a synthetic, halogenated topical glucocorticoid receptor agonist [1]. It is a 21-chloro-9α-fluoro-16β-methyl-17α-butyryloxy corticosteroid (C26H32ClFO5, MW 478.98) that occupies a distinct potency niche between mild agents like hydrocortisone 1% and highly potent agents like clobetasol propionate 0.05% [2]. Physicochemical properties relevant to formulation include a melting point of 90-100 °C, negligible aqueous solubility, DMSO solubility of ≥96 mg/mL (200.42 mM), and ethanol solubility of 24 mg/mL (50.1 mM) . The compound is supplied as a white to faint yellow powder with ≥98% purity and is stable at room temperature .

Why Clobetasone Butyrate Cannot Be Substituted by Other Corticosteroids: The Evidence for Selection Specificity


While multiple topical corticosteroids target the glucocorticoid receptor, substitution with seemingly similar in-class compounds is not scientifically equivalent and can lead to divergent outcomes in both efficacy and safety. Clobetasone butyrate exhibits a unique pharmacological fingerprint characterized by a moderate anti-inflammatory potency that is paired with an exceptionally low atrophogenic potential and minimal systemic impact [1]. As demonstrated in the quantitative evidence below, a simple substitution with a more potent agent like clobetasol propionate introduces a significantly higher risk of systemic absorption and HPA axis suppression, whereas switching to a milder agent like hydrocortisone 1% results in a demonstrable loss of clinical efficacy [2]. The specific 17-butyrate ester and halogenation pattern of clobetasone butyrate confer a unique dissociation between its wanted anti-inflammatory effects and its unwanted local and systemic side effects, making generic substitution a potentially risky or ineffective strategy without direct comparative data [3].

Clobetasone Butyrate: A Quantitative Comparative Evidence Guide Against Key Analogs


Superior Safety Profile: Significantly Lower Potential for Epidermal Atrophy vs. Clobetasol Propionate and Betamethasone Valerate

In a controlled animal model of epidermal atrophy (mouse tail skin), clobetasone butyrate 0.05% (Eumovate) was the only corticosteroid among a panel of seven (including clobetasol propionate, betamethasone valerate, fluocinonide, and hydrocortisone butyrate) that did not cause significant epidermal thinning [1]. In contrast, clobetasol propionate 0.05% (Dermovate) caused substantial epidermal thinning under the same conditions [1]. This finding is supported by a clinical double-blind study in healthy human volunteers, where significant skin thinning occurred in only 3 of 10 subjects treated with clobetasone butyrate 0.05% after an 8-week application period [2].

Dermatology Drug Safety Corticosteroid Atrophy

Clinical Efficacy: Non-Inferior Response Rate to Betamethasone Valerate in Phimosis with a More Favorable Safety Profile

A prospective randomized study directly compared the clinical efficacy of clobetasone butyrate 0.05% (moderately potent) against betamethasone valerate 0.06% (highly potent) for treating pediatric phimosis [1]. The study demonstrated that clobetasone butyrate achieved a comparable clinical outcome while offering a theoretically lower risk of local side effects due to its lower potency classification [1].

Urology Pediatric Dermatology Clinical Trial

Superior Systemic Safety: Absence of HPA Axis Suppression and 10x Lower Plasma Levels vs. Clobetasol Propionate

A direct pharmacokinetic comparison following a single topical application in patients with psoriasis or eczema revealed a stark difference in systemic exposure between clobetasone butyrate and the highly potent analog clobetasol propionate [1]. This translates into a marked difference in hypothalamic-pituitary-adrenal (HPA) axis impact [1].

Pharmacokinetics Endocrinology Drug Safety

Balanced Pharmacodynamic Profile: Moderate Potency with Favorable Onset/Duration vs. Hydrocortisone and Clobetasol

In an animal model of epidermal DNA synthesis, clobetasone butyrate demonstrated a pharmacodynamic profile that is distinct from both the weaker hydrocortisone and the stronger clobetasol propionate [1]. It offers a clinically relevant duration of action without the prolonged systemic effects seen with the more potent analog [1].

Pharmacodynamics Drug Development Mechanism of Action

Defined Physicochemical Profile: Solubility Characteristics Supporting Formulation and Assay Development

For procurement aimed at formulation development or analytical method validation, clobetasone butyrate presents a well-characterized solubility profile that is essential for experimental reproducibility. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions for in vitro assays , while its negligible aqueous solubility and moderate ethanol solubility inform formulation strategies for topical delivery . Its distinct polarity also differentiates it from other corticosteroids in penetration studies [1].

Analytical Chemistry Formulation Science Pre-formulation

Clobetasone Butyrate: Recommended Application Scenarios Based on Differential Evidence


Pediatric Dermatology and Sensitive Skin Sites

Based on its proven non-inferiority to betamethasone valerate in treating pediatric phimosis (p=0.63) and its significantly lower potential for causing epidermal atrophy compared to other steroids, clobetasone butyrate 0.05% is the preferred procurement choice for treating inflammatory dermatoses in children, on the face, or in intertriginous areas where skin thinning and systemic absorption are major safety concerns [1][2]. Its moderate potency provides adequate anti-inflammatory effect while its safety profile minimizes the risk of irreversible side effects [2].

Topical Formulation Development for Chronic or Large-Area Use

For the development of new topical formulations intended for chronic use or application over large body surface areas (BSA), clobetasone butyrate offers a distinct advantage over more potent analogs like clobetasol propionate [1]. Evidence shows that clobetasone butyrate 0.05% ointment does not suppress the HPA axis even after application of 30g, whereas a similar dose of clobetasol propionate causes significant and prolonged cortisol suppression [1]. This makes clobetasone butyrate a safer active pharmaceutical ingredient (API) for formulations where systemic safety is a critical design parameter [1].

Comparative Efficacy Studies and Corticosteroid Potency Assays

The well-defined, moderate pharmacodynamic profile of clobetasone butyrate makes it an ideal reference compound or internal standard for comparative studies [1]. Its distinct onset (6h) and duration (24h) of action, as quantified in epidermal DNA synthesis inhibition assays, provide a reliable benchmark against which to evaluate new chemical entities or novel formulations [2]. Its use as an internal standard for the quantitative assay of clobetasol propionate further validates its utility in analytical chemistry workflows .

In Vitro Permeation and Skin Model Studies

Due to its well-characterized physicochemical properties, particularly its low polarity and slow epidermal penetration rate relative to other corticosteroids, clobetasone butyrate serves as a valuable probe molecule in in vitro skin permeation and penetration studies [1]. Its solubility profile (e.g., 96 mg/mL in DMSO, insoluble in water) is critical for preparing consistent dosing solutions and for interpreting results in Franz cell diffusion experiments [2]. This makes it a reliable compound for studies investigating the effects of penetration enhancers or novel drug delivery systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clobetasone Butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.